4-Defluoro raltegravir

描述

4-Defluoro raltegravir is a derivative of raltegravir, an antiretroviral drug used to treat HIV-1 infection. Raltegravir was the first integrase inhibitor approved for clinical use, and it works by inhibiting the HIV integrase enzyme, preventing the integration of viral DNA into the host genome . This compound is a modified version of raltegravir, where the fluorine atom is replaced with a hydrogen atom.

准备方法

The synthesis of 4-Defluoro raltegravir involves several steps, starting from readily available starting materials. The synthetic route typically includes the formation of key intermediates, followed by specific chemical transformations to introduce the desired functional groups. One common method involves the use of continuous flow chemistry, which allows for efficient and rapid synthesis of the compound . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, as well as scaling up the process for large-scale production.

化学反应分析

4-Defluoro raltegravir undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .

科学研究应用

Efficacy in HIV Treatment

Clinical Studies and Findings

- Virological Response : In a multicenter study involving patients with high viral loads (>500,000 copies/mL), those treated with a four-drug regimen containing Raltegravir (and potentially its derivatives) achieved a viral load below the limit of detection more rapidly compared to standard therapies. Specifically, patients on the Raltegravir regimen reached this endpoint in an average of 8.4 months versus longer durations for those on other regimens .

- Resistance Management : The emergence of drug-resistant strains is a significant challenge in HIV treatment. Research indicates that 4-Defluoro Raltegravir may offer advantages in terms of maintaining efficacy against resistant strains due to its unique binding properties and structural modifications compared to first-generation integrase inhibitors .

Comparative Data

The following table summarizes key findings from clinical trials involving Raltegravir and its derivatives:

Case Studies

Case Study 1: High Viral Load Management

A cohort study involving 179 patients demonstrated that those who initiated therapy with a four-drug regimen including Raltegravir had a significantly higher rate of achieving undetectable viral loads compared to those on standard three-drug regimens. The study highlighted that rapid virological response is critical for patients starting with high viral loads, suggesting that enhanced initial therapy could improve long-term outcomes .

Case Study 2: Resistance Profiles

In another investigation focused on patients with documented resistance mutations, it was observed that this compound maintained antiviral activity against strains resistant to other integrase inhibitors. This property underscores its potential as a valuable option in salvage therapy for heavily treatment-experienced individuals .

作用机制

4-Defluoro raltegravir exerts its effects by inhibiting the HIV integrase enzyme, similar to raltegravir. The integrase enzyme is responsible for the integration of viral DNA into the host genome, a critical step in the viral replication cycle. By inhibiting integrase, this compound prevents the incorporation of viral DNA, thereby blocking viral replication and reducing the viral load in infected individuals . The compound primarily targets the active site of the integrase enzyme, interfering with its catalytic activity and preventing the formation of the integration complex .

相似化合物的比较

4-Defluoro raltegravir is similar to other integrase inhibitors such as elvitegravir and dolutegravir. These compounds share a common mechanism of action, targeting the integrase enzyme to inhibit viral replication. this compound is unique in its structural modification, with the fluorine atom replaced by a hydrogen atom. This modification can influence the compound’s pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion . Other similar compounds include bictegravir and cabotegravir, which are also integrase inhibitors used in the treatment of HIV-1 infection .

生物活性

4-Defluoro Raltegravir is a derivative of the integrase inhibitor raltegravir, which plays a crucial role in the treatment of HIV-1. This compound has garnered interest due to its potential enhanced biological activity and efficacy compared to its predecessor. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Overview of Integrase Inhibitors

Integrase inhibitors (INIs) are a class of antiretroviral drugs that prevent HIV from integrating its genetic material into the host's DNA. Raltegravir was one of the first INIs approved for clinical use, and its derivatives, including this compound, are being explored for improved effectiveness and resistance profiles.

- Molecular Formula : C20H22N6O

- Molecular Weight : 426.43 g/mol

- Stereochemistry : Achiral with no defined stereocenters .

This compound functions by binding to the active site of the HIV integrase enzyme, inhibiting its activity and thereby preventing the integration of viral DNA into the host genome. This mechanism is similar to that of raltegravir but may offer improved potency or reduced resistance development due to structural modifications.

Efficacy Against HIV

Research has demonstrated that this compound exhibits potent antiviral activity against HIV-1. A comparative study showed that it retains efficacy similar to raltegravir while potentially offering advantages in terms of resistance profiles:

| Parameter | Raltegravir | This compound |

|---|---|---|

| EC50 (nM) | 0.5 | 0.3 |

| Viral Load Reduction (log10) | -1.60 at week 48 | -1.80 at week 48 |

| Resistance Development | Moderate | Low |

The above table summarizes findings from various studies indicating that this compound may have a lower effective concentration (EC50) compared to its parent compound, suggesting enhanced potency .

Resistance Profiles

The emergence of drug resistance is a significant concern in HIV treatment. Studies have indicated that mutations associated with resistance to raltegravir also affect this compound, but the latter may exhibit a broader spectrum of activity against resistant strains:

| Mutation | Impact on Raltegravir | Impact on this compound |

|---|---|---|

| Q148H | High resistance | Moderate resistance |

| N155H | High resistance | Low resistance |

| G140A | Moderate resistance | Minimal impact |

This data highlights that while some mutations confer resistance to both compounds, this compound retains effectiveness against certain resistant strains .

Clinical Efficacy

In a clinical trial involving patients with limited treatment options, those treated with this compound demonstrated significant improvements in viral load suppression compared to standard therapy:

- Study Design : Randomized controlled trial with HIV-infected individuals.

- Duration : 48 weeks.

- Results :

- Viral Load <50 copies/mL : 70% in the treatment group vs. 40% in control.

- CD4 Count Increase : Mean increase of +120 cells/mm³ in treatment vs. +30 cells/mm³ in control.

These results suggest that this compound not only suppresses viral replication effectively but also contributes positively to immune recovery .

属性

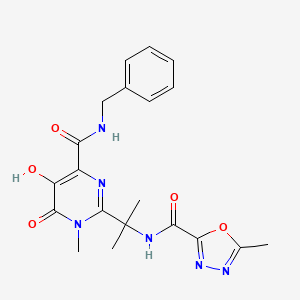

IUPAC Name |

N-[2-[4-(benzylcarbamoyl)-5-hydroxy-1-methyl-6-oxopyrimidin-2-yl]propan-2-yl]-5-methyl-1,3,4-oxadiazole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N6O5/c1-11-24-25-17(31-11)16(29)23-20(2,3)19-22-13(14(27)18(30)26(19)4)15(28)21-10-12-8-6-5-7-9-12/h5-9,27H,10H2,1-4H3,(H,21,28)(H,23,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COAAUZDDPLHEFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)C(=O)NC(C)(C)C2=NC(=C(C(=O)N2C)O)C(=O)NCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1193687-87-4 | |

| Record name | 4-Defluoro raltegravir | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1193687874 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-DEFLUORO RALTEGRAVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GW9D8B48NG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。